2,4,6-Tri-2-pyridinyl-1,3,5-triazine

Beschreibung

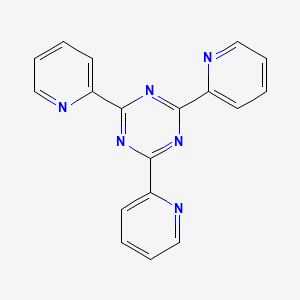

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-tripyridin-2-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVWNDHKTPHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63451-30-9 (monoperchlorate) | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7063132 | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS] | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3682-35-7 | |

| Record name | 2,4,6-Tris(2′-pyridyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpyridyl-s-triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(2-pyridyl)-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIPYRIDYL-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57D9P2VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri-2-pyridinyl-1,3,5-triazine, commonly known as TPTZ, is a versatile heterocyclic ligand extensively utilized in analytical chemistry and coordination chemistry. Its fundamental basic properties, particularly its capacity for protonation, are pivotal to its function as a chelating agent and its role in various chemical assays. This technical guide provides a comprehensive overview of the core basic properties of TPTZ, with a focus on its protonation constants, the experimental methodologies for their determination, and the synthesis of this important compound.

Introduction

This compound (TPTZ) is a multidentate ligand characterized by a central 1,3,5-triazine (B166579) ring substituted with three 2-pyridyl groups.[1] This unique structure, featuring multiple nitrogen donor atoms, allows TPTZ to act as an exceptional chelating agent, forming stable complexes with a wide array of metal ions.[1] One of its most prominent applications is in the spectrophotometric determination of iron, where it forms a deeply colored blue complex with ferrous ions (Fe²⁺).[2][3] The formation and stability of these metal complexes are intrinsically linked to the solution's pH, underscoring the importance of understanding the basic properties of TPTZ itself.

The basicity of TPTZ arises from the lone pairs of electrons on its nitrogen atoms, which can accept protons. The extent of protonation is quantified by its protonation constants (pKa values), which are crucial for predicting the species of TPTZ that will predominate at a given pH and for understanding its coordination behavior.

Protonation Equilibria of TPTZ

TPTZ can undergo protonation at its nitrogen atoms in acidic solutions. The primary protonation steps involve the pyridyl nitrogen atoms. The equilibrium between the unprotonated and protonated forms is a key aspect of its chemistry.[1] The diprotonated form, [TPTZH₂]²⁺, has been isolated and structurally characterized.[4] The protonation constants, which are the negative logarithms of the acid dissociation constants for the protonated species, have been determined experimentally.

Quantitative Data on Basic Properties

The experimentally determined protonation constants and related stability constants for TPTZ are summarized in the table below. These values are essential for controlling the speciation of TPTZ in solution for various applications.

| Parameter | Value | Experimental Conditions | Reference |

| log K₁ (pKa₂) | 3.55 ± 0.07 | From solubility of TPTZ in aqueous solutions of varying acidity. | [5] |

| log K₂ (pKa₁) | 2.72 ± 0.06 | From solubility of TPTZ in aqueous solutions of varying acidity. | [5] |

| pKₐ | 3.40 ± 0.13 | Spectrophotometrically determined at 23°C and μ=0.5 M. | [6] |

| Stability Constant (K₂,₂) of H₂TPTZ₂²⁺ | (1.79 ± 0.21) × 10⁴ | In the acidity range 2 < -log [H⁺] < 5. | [5][7] |

Note: K₁ and K₂ refer to the stepwise protonation constants.

Experimental Protocols

Synthesis of this compound (TPTZ)

A common method for the synthesis of TPTZ is the cyclotrimerization of 2-cyanopyridine (B140075), a procedure adapted from the work of Case.

Materials:

-

2-cyanopyridine

-

Sodium hydride (NaH)

-

Benzene (or a suitable alternative solvent)

-

Nitrogen gas atmosphere

Procedure:

-

In a flask equipped for heating and stirring under a nitrogen atmosphere, combine 2-cyanopyridine and a catalytic amount of sodium hydride.

-

Heat the mixture to a temperature of 160-165°C for several hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid residue is then crushed and extracted using a Soxhlet extractor with benzene.

-

The TPTZ product is recovered from the extract after solvent evaporation and can be further purified by recrystallization.

Spectrophotometric Determination of pKa Values

The pKa values of TPTZ can be determined spectrophotometrically by measuring the absorbance of TPTZ solutions across a range of pH values. The principle lies in the fact that the protonated and unprotonated forms of TPTZ exhibit different UV-Vis absorption spectra.

Materials:

-

This compound (TPTZ)

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of TPTZ in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a series of solutions by adding a small, constant volume of the TPTZ stock solution to a larger volume of each buffer solution, ensuring the total concentration of TPTZ is the same in each sample.

-

Measure the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the fully protonated and the unprotonated forms of TPTZ.

-

Plot the absorbance at these specific wavelengths against the pH of the solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve, where the concentrations of the protonated and unprotonated species are equal. This corresponds to the pH at which the absorbance is halfway between the minimum and maximum values.

Visualizations

Protonation of TPTZ

The following diagram illustrates the stepwise protonation of the TPTZ molecule.

Caption: Stepwise protonation of TPTZ.

Experimental Workflow for Spectrophotometric pKa Determination

This diagram outlines the key steps in the experimental determination of TPTZ's pKa values using UV-Vis spectrophotometry.

Caption: Workflow for pKa determination.

Conclusion

The basic properties of this compound are fundamental to its widespread use in chemistry. A thorough understanding of its protonation equilibria, quantified by its pKa values, is essential for researchers and scientists in optimizing its application in metal ion analysis, coordination chemistry, and potentially in drug development where pH-dependent interactions are critical. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Ag nanoparticle-decorated 2,4,6-tris(2-pyridyl)-1,3,5-triazine nanobelts and their application for H2O2 and glucose detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ). TPTZ is a heterocyclic compound widely recognized for its utility as a spectrophotometric reagent, particularly for the determination of iron. This document furnishes detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and a discussion of its primary application in the widely used Ferric Reducing Antioxidant Power (FRAP) assay. Visualizations of its chemical structure, synthesis workflow, and its role in the FRAP assay are provided using Graphviz (DOT language) to facilitate a deeper understanding of the molecular and procedural aspects.

Chemical Structure and Properties

TPTZ is a triazine derivative substituted with three pyridyl groups.[1] Its structure is characterized by a central s-triazine ring bonded to three pyridine (B92270) rings at the 2, 4, and 6 positions. This arrangement of nitrogen atoms makes TPTZ an efficient chelating agent, particularly for ferrous ions (Fe²⁺).[2]

Chemical and Physical Data

A summary of the key chemical and physical properties of TPTZ is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,6-tris(pyridin-2-yl)-1,3,5-triazine | [3] |

| Synonyms | 2,4,6-Tri(2-pyridyl)-s-triazine, TPTZ | [4] |

| CAS Number | 3682-35-7 | [4] |

| Molecular Formula | C₁₈H₁₂N₆ | [4] |

| Molecular Weight | 312.34 g/mol | [5] |

| Appearance | Off-white to pale yellow powder | [3] |

| Melting Point | 248-252 °C | [5] |

| Solubility | Soluble in DMSO, ethanol (B145695), or methanol (B129727) (10mg/ml) | [3] |

Spectroscopic Data

The primary analytical application of TPTZ is based on the intense blue color that develops upon the formation of a complex with ferrous ions (Fe²⁺). This complex exhibits a strong absorbance maximum at approximately 593-595 nm.[3][5]

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR | Spectrum available in various databases | [3] |

| UV-Vis (Fe²⁺ complex) | λmax ≈ 593-595 nm | [3][5] |

Chemical Structure Diagram

The following diagram illustrates the chemical structure of TPTZ.

Caption: Chemical structure of TPTZ.

Synthesis of TPTZ

The synthesis of TPTZ is most commonly achieved through the trimerization of 2-cyanopyridine (B140075). This method, originally reported by Case and Kroft, remains a primary route for its preparation.[2]

General Synthesis Workflow

The overall workflow for the synthesis of TPTZ from 2-cyanopyridine is depicted in the following diagram.

Caption: General workflow for the synthesis of TPTZ.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of TPTZ based on the trimerization of 2-cyanopyridine.

Materials:

-

2-Cyanopyridine

-

Sodium hydride (NaH) as a catalyst

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)

-

Methanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine and the anhydrous solvent.

-

Addition of Catalyst: Carefully add a catalytic amount of sodium hydride to the mixture. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Cautiously add methanol to quench any unreacted sodium hydride.

-

Isolation: Add water to the mixture to precipitate the crude product.

-

Purification: Collect the crude TPTZ by filtration. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield off-white to pale yellow crystals.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Typical Yield | Varies depending on specific conditions, but generally moderate to good. | [2] |

| Purity | Can be achieved to >99% by recrystallization. | [3] |

Signaling Pathway Application: The FRAP Assay

TPTZ is not known to be directly involved in endogenous biological signaling pathways. Its primary application in a "signaling" context is as a key reagent in the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the total antioxidant capacity of a sample by observing the reduction of a ferric-TPTZ complex to the intensely colored ferrous-TPTZ complex.

FRAP Assay Workflow

The logical relationship of the components in the FRAP assay is illustrated below.

Caption: Workflow of the FRAP assay.

Conclusion

TPTZ is a valuable and versatile chemical compound with a well-established role in analytical chemistry. Its synthesis, while requiring careful handling of reagents, is straightforward. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis and application of TPTZ, particularly in the context of assessing antioxidant capacity. Further research into novel applications of TPTZ and its derivatives remains an active area of investigation.

References

The Coordination Chemistry of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ): A Technical Guide for Researchers

An In-depth Review of Synthesis, Properties, and Applications in Drug Development

The polypyridyl ligand 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) has garnered significant attention in the field of coordination chemistry for over half a century.[1] Its versatile coordination behavior, coupled with the rich photophysical and electrochemical properties of its metal complexes, has led to a wide array of applications, ranging from analytical chemistry to materials science and drug development.[1] This technical guide provides a comprehensive overview of the coordination chemistry of TPTZ, with a focus on its applications for researchers, scientists, and drug development professionals.

Core Coordination Chemistry of TPTZ

TPTZ is a tridentate ligand, typically coordinating to metal ions through the nitrogen atoms of its two pyridyl rings and one of the nitrogen atoms of the central triazine ring, forming two stable five-membered chelate rings.[2][3] However, its coordination is not limited to this mode. TPTZ can act as a bidentate ligand and can also bridge multiple metal centers, leading to the formation of mononuclear, dinuclear, and polynuclear complexes.[1][3] This versatility in coordination allows for the synthesis of a diverse range of metal-TPTZ complexes with unique geometries and properties.

The planarity of the TPTZ ligand and its extensive π-system contribute to the stability of its metal complexes.[1] Steric hindrance between the hydrogen atoms on the pyridyl rings can influence the coordination of multiple metal centers.[1]

Table 1: Selected Crystallographic Data for TPTZ Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Fe(tpt)Cl2] | Fe(II) | Distorted Octahedral | Fe-N(pyridyl): 2.136-2.218, Fe-Cl: 2.332-2.398 | [2] |

| --INVALID-LINK-- | Mn(II) | Pentagonal Bipyramidal | Mn-N(pyridyl): 2.232-2.378, Mn-O(NO3): 2.266-2.411, Mn-O(H2O): 2.140-2.191 | [2][4] |

| [Zn(tptz)(H2O)]2+ unit in a larger complex | Zn(II) | Distorted Octahedral | Zn-N(pyridyl): 2.084-2.273 | [5] |

| --INVALID-LINK--2 | Ni(II) | Octahedral | - | [6] |

| [Al(TPTZ)Cl3]·H2O·1½EtOH | Al(III) | Octahedral (suggested) | - | [7] |

Quantitative Data: Stability of TPTZ-Metal Complexes

The stability of metal complexes is a critical parameter in their application, particularly in biological systems. The stability of TPTZ-metal complexes is influenced by the nature of the metal ion, the solvent system, and the presence of other ligands. Stability constants (log K) quantify the equilibrium of complex formation in solution.

Table 2: Stability Constants (log K) of Selected Metal-TPTZ Complexes

| Metal Ion | Method | Stoichiometry (M:L) | log K | Conditions | Reference |

| Fe(II) | Spectrophotometry | 1:2 | log β₂ = 15.6 | pH 3.4-5.8 | [3] |

| Co(II) | Spectrophotometry | - | - | - | [8] |

| Al(III) | Spectrophotometry | 1:1 and 2:1 | - | - | [7] |

Experimental Protocols

Synthesis of a Representative Fe(II)-TPTZ Complex

The following protocol is a generalized procedure for the synthesis of the well-known blue [Fe(TPTZ)₂]²⁺ complex, commonly used in spectrophotometric analysis.

Materials:

-

Iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

-

Ethanol

-

Deionized water

-

Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) - optional, to ensure iron is in the Fe(II) state

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)

Procedure:

-

Prepare a stock solution of the iron(II) salt in deionized water. If necessary, add a small amount of a reducing agent to prevent oxidation to Fe(III).

-

Prepare a stock solution of TPTZ in ethanol.

-

In a volumetric flask, add a specific volume of the iron(II) stock solution.

-

Add the buffer solution to maintain the desired pH.

-

Add a stoichiometric excess of the TPTZ solution to the flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the solution to stand for a few minutes for the color to fully develop.

-

The resulting deep blue solution of the [Fe(TPTZ)₂]²⁺ complex is now ready for spectrophotometric analysis.

Spectrophotometric Determination of the Fe(II)-TPTZ Complex Stability Constant

This protocol outlines the mole-ratio method for determining the stability constant of the Fe(II)-TPTZ complex.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of solutions with a constant concentration of Fe(II) and varying concentrations of the TPTZ ligand.

-

Maintain a constant pH and ionic strength for all solutions using a buffer and an inert salt (e.g., KNO₃).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the [Fe(TPTZ)₂]²⁺ complex, which is approximately 593 nm.[9]

-

Plot the absorbance versus the molar ratio of [TPTZ]/[Fe(II)].

-

The plot will show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.

-

The stability constant can be calculated from the data in the curved portion of the plot using appropriate equations that relate absorbance to the concentrations of the free and complexed species at equilibrium.

Biological Applications and Signaling Pathways

TPTZ-metal complexes have shown promise in various biological applications, including as antimicrobial and anticancer agents.[3][4] The mechanism of action for their anticancer activity is an area of active research, with evidence pointing towards the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of cellular redox homeostasis.[10]

A study on a thieno[2,3-c]pyrazole derivative of TPTZ, termed Tpz-1, elucidated its pro-apoptotic effects in human leukemia (HL-60) cells.[1] The findings suggest a mechanism involving the intrinsic apoptosis pathway.

Signaling Pathway of Tpz-1 Induced Apoptosis

The proposed signaling pathway for Tpz-1 induced apoptosis is as follows: Tpz-1 treatment leads to an accumulation of intracellular ROS.[1] This oxidative stress disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1] The loss of mitochondrial integrity leads to the activation of effector caspases, such as caspase-3 and caspase-7.[1] These caspases then execute the final stages of apoptosis, leading to cell death.[1]

Experimental and Logical Workflows

General Workflow for Synthesis and Characterization of TPTZ-Metal Complexes

The synthesis and characterization of new TPTZ-metal complexes typically follow a standardized workflow to ensure the purity and verify the structure of the resulting compounds.

Logical Relationship of TPTZ Coordination Modes

The coordination behavior of the TPTZ ligand is dependent on various factors, leading to different types of complexes. This diagram illustrates the logical progression from the ligand to its various coordination products.

Conclusion

The TPTZ ligand continues to be a versatile and valuable building block in coordination chemistry. Its ability to form stable and functionally diverse metal complexes makes it a subject of ongoing research. For drug development professionals, the anticancer properties of TPTZ-metal complexes, particularly their ability to induce apoptosis via ROS-mediated pathways, present a promising avenue for the design of novel therapeutic agents. Further research into the stability of these complexes under physiological conditions and the elucidation of their specific molecular targets will be crucial for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fe II/III and Mn II complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04868J [pubs.rsc.org]

- 5. The small GTPase Cdc42 initiates an apoptotic signaling pathway in Jurkat T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Tris(2-pyridyl)-s-triazine ≥98% | 3682-35-7 [sigmaaldrich.com]

- 9. Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

Formation of the 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) Iron(II) Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of the iron(II) complex with 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ). This complex is widely utilized in analytical chemistry for the spectrophotometric determination of iron, particularly in the Ferric Reducing Antioxidant Power (FRAP) assay. This document covers the core principles of the complex formation, quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and experimental workflows.

Core Principles of Complex Formation

The formation of the Fe(II)-TPTZ complex is a colorimetric reaction that produces a deep blue-purple solution, which strongly absorbs light at a wavelength maximum (λmax) between 593 and 595 nm.[1][2] The reaction's high sensitivity and specificity for ferrous iron (Fe²⁺) make it a valuable tool for iron quantification.

The underlying mechanism involves the coordination of two molecules of the tridentate ligand, TPTZ, with one ferrous ion to form the stable complex cation, [Fe(TPTZ)₂]²⁺.[3] Since TPTZ specifically reacts with Fe²⁺, any ferric iron (Fe³⁺) present in a sample must first be reduced to the ferrous state. This is typically achieved by using a reducing agent such as hydroxylammonium chloride or sodium dithionite.[2][4] The intensity of the resulting blue-purple color is directly proportional to the concentration of iron(II) in the sample, allowing for accurate quantification using spectrophotometry.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the formation and characterization of the Fe(II)-TPTZ complex.

| Parameter | Value | Conditions |

| Molar Absorptivity (ε) | 22,230 M⁻¹ cm⁻¹ | Under iron assay conditions[1][5] |

| 21,140 M⁻¹ cm⁻¹ | Under FRAP assay conditions[1] | |

| Wavelength Maximum (λmax) | 593 - 595 nm | In aqueous solution[1][2] |

| Stoichiometry (Fe²⁺:TPTZ) | 1:2 | Formation of [Fe(TPTZ)₂]²⁺[3] |

| Color of Complex | Deep blue-purple | In aqueous solution[2] |

| Property | Description |

| Ligand | This compound (TPTZ) |

| Metal Ion | Ferrous Iron (Fe²⁺) |

| Complex | [Fe(TPTZ)₂]²⁺ |

| Appearance | White to cream crystalline powder (TPTZ ligand)[6] |

| Melting Point of TPTZ | 247.0 - 253.0 °C[6] |

Experimental Protocols

This section provides a comprehensive protocol for the spectrophotometric determination of iron using TPTZ.

Reagent Preparation

-

TPTZ Solution (0.01 M): Dissolve 0.3123 g of this compound (C₁₈H₁₂N₆, MW: 312.34 g/mol ) in 100 mL of ethanol. Gentle heating may be required to facilitate dissolution.

-

Hydroxylammonium Chloride Solution (10% w/v): Dissolve 10 g of hydroxylammonium chloride (NH₂OH·HCl) in 100 mL of deionized water.

-

Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust the pH to 4.5 using a pH meter.

-

Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 1-2 mL of concentrated sulfuric acid and dilute to 1000 mL in a volumetric flask. This stock solution can be further diluted to prepare working standards.

Sample Preparation and Digestion (if required)

For total iron determination in solid samples or samples containing complexed iron, a digestion step is necessary to release the iron into an acid-soluble form.

-

Accurately weigh a known amount of the sample into a digestion vessel.

-

Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia).

-

Heat the mixture on a hot plate in a fume hood until the sample is completely dissolved and the solution is clear.

-

Allow the solution to cool and then dilute it to a known volume with deionized water.

Spectrophotometric Measurement

-

Preparation of Standard Curve:

-

Pipette a series of known volumes of the standard iron solution (e.g., 0, 1, 2, 5, 10 mL of a 10 ppm standard) into separate 50 mL volumetric flasks.

-

To each flask, add 1 mL of the 10% hydroxylammonium chloride solution and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any Fe³⁺.

-

Add 5 mL of the 0.01 M TPTZ solution to each flask.

-

Add 10 mL of the acetate buffer (pH 4.5).

-

Dilute to the 50 mL mark with deionized water and mix thoroughly.

-

Allow the color to develop for at least 10 minutes.

-

-

Preparation of Sample Solution:

-

Pipette a suitable aliquot of the prepared sample solution into a 50 mL volumetric flask.

-

Follow the same procedure as for the standard curve preparation (addition of hydroxylammonium chloride, TPTZ, and buffer, followed by dilution).

-

-

Measurement:

-

Set the spectrophotometer to a wavelength of 593 nm.

-

Use the "0 ppm" standard (blank) to zero the instrument.

-

Measure the absorbance of each standard and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus iron concentration for the standards.

-

Determine the concentration of iron in the sample solution from its absorbance using the calibration curve.

-

Visualizations

Signaling Pathway of Fe(II)-TPTZ Complex Formation

Caption: Formation of the [Fe(TPTZ)₂]²⁺ complex from ferric iron.

Experimental Workflow for Spectrophotometric Iron Determination

Caption: Workflow for iron determination using the TPTZ method.

References

- 1. Determination of the molar extinction coefficient for the ferric reducing/antioxidant power assay [pubmed.ncbi.nlm.nih.gov]

- 2. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

The TPTZ Assay for Iron Detection: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in the colorimetric detection of iron. It provides a detailed overview of the underlying chemical principles, experimental protocols for both total iron determination and the Ferric Reducing Antioxidant Power (FRAP) assay, and key quantitative data for researchers in various scientific fields.

Core Mechanism of Action

The TPTZ assay is a widely used spectrophotometric method for the determination of iron, particularly in its ferrous (Fe²⁺) state. The fundamental principle lies in the reaction between ferrous iron and TPTZ to form a stable, intensely colored blue-purple complex.

The Chemistry of Detection:

TPTZ acts as a tridentate ligand, binding to the ferrous ion through the nitrogen atoms of its three pyridyl rings. This coordination results in the formation of a stable [Fe(TPTZ)₂]²⁺ complex. This complex exhibits strong absorbance in the visible spectrum, with a maximum absorbance (λmax) typically observed between 590 and 595 nm.[1] The intensity of the blue-purple color is directly proportional to the concentration of ferrous iron in the sample, following the Beer-Lambert Law.

A crucial aspect of the TPTZ assay is its specificity for the ferrous (Fe²⁺) form of iron. In many biological and environmental samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) states. To accurately determine the total iron concentration, a reducing agent must be added to the sample prior to the addition of TPTZ. This agent reduces ferric iron to ferrous iron, ensuring that all iron present can react with the TPTZ ligand. Common reducing agents include hydroxylamine (B1172632) hydrochloride and sodium dithionite.[1]

The reaction can be summarized as follows:

-

Reduction Step (for total iron): Fe³⁺ + e⁻ (from reducing agent) → Fe²⁺

-

Complexation Step: Fe²⁺ + 2 TPTZ → [Fe(TPTZ)₂]²⁺ (blue-purple complex)

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the TPTZ assay for iron detection.

Table 1: Spectrophotometric and Physicochemical Properties

| Parameter | Value | Notes |

| Maximum Absorbance (λmax) | 590 - 595 nm | The precise wavelength can vary slightly depending on the instrument and solvent conditions. |

| Molar Absorptivity (ε) | Not definitively found in search results. | This value is crucial for calculating the concentration of the Fe(II)-TPTZ complex directly from absorbance data without a calibration curve. For similar iron complexes like Fe(II)-phenanthroline, values are in the range of 1.1 x 10⁴ L mol⁻¹ cm⁻¹. |

| Optimal pH for Color Formation | 3.4 - 5.8 | For total iron determination, a broader range of 3-8 is acceptable for sample pH before adding the reagent. |

| Stability of the Complex | High | The [Fe(TPTZ)₂]²⁺ complex is very stable, allowing for reliable measurements. |

| Stoichiometry (Fe²⁺:TPTZ) | 1:2 | One ferrous ion complexes with two TPTZ molecules. |

Table 2: Assay Performance Characteristics

| Parameter | Value | Notes |

| Detection Limit | As low as 1 µg/L | The high sensitivity of the TPTZ method allows for the detection of trace amounts of iron. |

| Linear Range | Varies with protocol | Typically, the assay is linear over a concentration range relevant to the specific application (e.g., 0.02 - 1.8 mg/L). |

| Reaction Time | ~3 minutes | Color development is rapid and stable. |

Experimental Protocols

Detailed methodologies for the two primary applications of the TPTZ-based iron assay are provided below.

Determination of Total Iron in Water Samples

This protocol is adapted from standard methods for water analysis.

Reagents:

-

TPTZ Reagent Powder Pillows: Commercially available pillows containing TPTZ and a reducing agent.

-

Hydrochloric Acid (HCl) solution (1:1): For cleaning glassware.

-

Deionized Water

-

Iron Standard Solution (e.g., 100 mg/L): For calibration.

Procedure:

-

Glassware Preparation: To remove any iron deposits, rinse all glassware with a 1:1 HCl solution followed by a thorough rinsing with deionized water.

-

Sample Preparation:

-

Collect the water sample. If not analyzing immediately, preserve the sample by adjusting the pH to <2 with concentrated nitric acid.

-

Before analysis, adjust the pH of the sample to be between 3 and 8 using an iron-free acid or base.

-

-

Blank Preparation:

-

Fill a clean sample cell with 10 mL of deionized water.

-

Add the contents of one TPTZ Iron Reagent Powder Pillow.

-

Cap the cell and shake for approximately 30 seconds to dissolve the reagent. This will serve as the blank.

-

-

Sample Measurement:

-

Fill a separate, clean sample cell with 10 mL of the water sample.

-

Add the contents of one TPTZ Iron Reagent Powder Pillow.

-

Cap the cell and shake for about 30 seconds. A blue-purple color will develop if iron is present.

-

Start a timer for a 3-minute reaction period.

-

-

Spectrophotometric Analysis:

-

Set the spectrophotometer to a wavelength of 590 nm.

-

Use the prepared blank to zero the instrument.

-

After the 3-minute reaction time, place the sample cell in the spectrophotometer and record the absorbance.

-

-

Calibration: Prepare a series of iron standards of known concentrations and measure their absorbance to create a calibration curve. The concentration of iron in the sample can then be determined from this curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is commonly used to measure the total antioxidant capacity of a sample.

Reagents:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water, add 16 mL of glacial acetic acid, and adjust the pH to 3.6.

-

TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Antioxidant Standard Solution (e.g., Trolox or Ascorbic Acid): For creating a standard curve.

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP working reagent as described above. Warm the reagent to 37°C before use.

-

Standard Curve Preparation: Prepare a series of dilutions of the antioxidant standard in deionized water.

-

Assay Procedure:

-

To a test tube, add 1.5 mL of the pre-warmed FRAP reagent.

-

Add 50 µL of the sample or standard solution.

-

Mix thoroughly and incubate at 37°C for 4 minutes.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the sample and standards at 593 nm against a reagent blank (1.5 mL FRAP reagent + 50 µL deionized water).

-

-

Calculation: Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the absorbance of the sample to determine its antioxidant capacity, expressed as equivalents of the standard (e.g., µmol Trolox equivalents/g of sample).

Visualizations

The following diagrams illustrate the core chemical pathway and a typical experimental workflow for the TPTZ-based iron assay.

References

Unveiling the Spectroscopic Signature of TPTZ-Fe(II) Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of the 2,4,6-Tris(2-pyridyl)-s-triazine-Iron(II) (TPTZ-Fe(II)) complex, a cornerstone of spectrophotometric iron determination. This document provides a comprehensive overview of its absorbance characteristics, detailed experimental protocols for its formation and analysis, and a visual representation of the complexation reaction.

Core Spectral Properties

The TPTZ-Fe(II) complex is renowned for its intense blue color, a characteristic that forms the basis of its widespread use in analytical chemistry.[1][2] This color arises from a strong absorption band in the visible region of the electromagnetic spectrum. The key spectral parameters are summarized below.

| Parameter | Value | Solvent/Conditions |

| Wavelength of Maximum Absorbance (λmax) | 593 - 596 nm | Aqueous solution |

| Molar Absorptivity (ε) | ~22,600 L mol⁻¹ cm⁻¹ | Aqueous solution |

| Color | Intense Blue | Aqueous solution |

Table 1: Summary of Quantitative Spectral Data for the TPTZ-Fe(II) Complex. The λmax can exhibit slight variations depending on the solvent and specific experimental conditions.[3][4]

Principles of TPTZ-Fe(II) Complex Formation and Analysis

The determination of iron concentration using TPTZ is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of the complex and its concentration in a solution.[1] TPTZ acts as a tridentate ligand, binding to ferrous ions (Fe(II)) through the nitrogen atoms in its pyridyl rings to form a stable coordination complex.[1][2] The reaction is highly specific for Fe(II), minimizing interference from other metal ions.[1]

To ensure accurate quantification, any ferric ions (Fe(III)) present in a sample must first be reduced to Fe(II). This is typically achieved by adding a reducing agent, such as hydroxylammonium chloride.[4] The optimal pH range for the formation of the TPTZ-Fe(II) complex is in the slightly acidic to neutral range, typically between 3.4 and 5.8.[4]

Experimental Protocols

The following are detailed methodologies for the preparation of the TPTZ-Fe(II) complex and its subsequent spectrophotometric analysis.

Reagent Preparation

-

Standard Iron Solution (e.g., 1 x 10⁻⁴ M): Dissolve a precisely weighed amount of electrolytic iron or a primary standard iron salt (e.g., ferrous ammonium (B1175870) sulfate (B86663) hexahydrate) in a minimal amount of dilute acid (e.g., HCl) and dilute to a known volume with deionized water.

-

TPTZ Solution (e.g., 0.001 M): Dissolve the required amount of 2,4,6-Tris(2-pyridyl)-s-triazine in a few drops of hydrochloric acid and then dilute with deionized water.[4]

-

Hydroxylammonium Chloride Solution (10% w/v): Dissolve 10 g of hydroxylammonium chloride in 100 mL of deionized water.[4]

-

Acetate (B1210297) Buffer Solution (e.g., 2 M, pH ~4.7): Prepare by mixing appropriate volumes of 2 M acetic acid and 2 M sodium acetate solutions.[4]

Protocol for Spectrophotometric Measurement

-

Sample Preparation: To a volumetric flask, add a known volume of the sample containing an unknown concentration of iron.

-

Reduction of Fe(III): Add a sufficient volume of the 10% hydroxylammonium chloride solution to reduce all Fe(III) to Fe(II). A typical volume is 2 mL for a 50 mL final volume.[4]

-

pH Adjustment: Add the acetate buffer solution to maintain the pH within the optimal range for complex formation. For a 50 mL final volume, 10 mL of a 2 M acetate buffer is commonly used.[4]

-

Complex Formation: Add an excess of the TPTZ solution to ensure all Fe(II) ions react to form the complex. A molar ratio of TPTZ to iron greater than three is recommended.[4]

-

Dilution: Dilute the solution to the final volume with deionized water and mix thoroughly.

-

Incubation: Allow the solution to stand for a sufficient time for the color to develop completely. A 3-minute reaction time is often cited.

-

Spectrophotometric Analysis:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 593 nm.

-

Zero the instrument using a reagent blank prepared in the same manner as the samples but without the iron-containing sample.

-

Measure the absorbance of the sample solutions.

-

-

Quantification: Determine the iron concentration in the sample by comparing its absorbance to a calibration curve prepared using a series of standard iron solutions of known concentrations.

Visualizing the TPTZ-Fe(II) Complex Formation

The formation of the TPTZ-Fe(II) complex is a direct and efficient reaction. The following diagram illustrates the key components and the resulting complex.

Caption: Formation of the TPTZ-Fe(II) complex.

References

An In-depth Technical Guide to the Solubility of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ), a crucial chelating agent and colorimetric reagent. Understanding its solubility in various solvents is paramount for its application in analytical chemistry, particularly in the quantification of iron in biological and environmental samples.

Core Compound Properties

This compound, commonly known as TPTZ, is a crystalline solid with the molecular formula C₁₈H₁₂N₆ and a molecular weight of 312.34 g/mol .[1] It is widely recognized for forming a stable, intensely colored complex with ferrous ions (Fe(II)), which is the basis for its use in spectrophotometric assays.[2][3][4]

Quantitative Solubility Data

The solubility of TPTZ has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that temperature conditions are not always specified in the available literature, and sonication may be required to achieve maximum solubility in some solvents.[1][5]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Methanol (B129727) | 100 | ~320.17 | Clear solution.[6][7][8] |

| Methanol | 50 | 160.08 | Requires sonication.[1] |

| Ethanol (B145695) | 20 | ~64.03 | - |

| Dimethylformamide (DMF) | 10 | ~32.02 | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 | ~32.02 | - |

| Dimethyl sulfoxide (DMSO) | 5.2 | 16.65 | Sonication is recommended.[5] |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 | ~0.64 | Sparingly soluble in aqueous buffers.[2] |

| Water | Miscible | - | One source describes it as miscible, though it is generally considered sparingly soluble in aqueous solutions.[9] |

Qualitative Solubility Information

TPTZ is generally described as being soluble in organic solvents such as methanol, ethanol, DMSO, and DMF.[2][3] It is sparingly soluble in aqueous buffers.[2] For applications requiring an aqueous solution, it is recommended to first dissolve TPTZ in an organic solvent like ethanol and then dilute it with the desired aqueous buffer.[2] The compound can be purified by repeated crystallization from aqueous ethanol.[6]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of TPTZ are not extensively published, a general methodology can be inferred from standard laboratory practices for solubility assessment and from the preparation of TPTZ solutions for its primary application in iron assays.

Protocol for Preparation of a Saturated TPTZ Solution for Solubility Determination

This protocol outlines a general procedure for determining the solubility of TPTZ in a given solvent.

-

Solvent Selection : Choose a solvent of interest for the solubility determination.

-

Solid TPTZ Addition : Add an excess amount of crystalline TPTZ to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period to allow the solution to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator. The time required for equilibration may vary depending on the solvent and should be determined experimentally.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sample Extraction : Carefully extract an aliquot of the clear supernatant without disturbing the solid phase.

-

Quantification : Determine the concentration of TPTZ in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its maximum wavelength (λmax: 245, 284 nm) and using a pre-established calibration curve.[2]

-

Solubility Calculation : The calculated concentration of TPTZ in the saturated solution represents its solubility in that solvent at the specified temperature.

Workflow for Spectrophotometric Iron Determination using TPTZ

The primary application of TPTZ is in the colorimetric quantification of iron. The following workflow illustrates the key steps in this process.

Caption: Workflow for the spectrophotometric determination of iron using the TPTZ method.

Logical Relationships and Considerations

The solubility of TPTZ is governed by its molecular structure and the properties of the solvent. As a heterocyclic aromatic compound, its solubility is generally higher in polar aprotic and polar protic organic solvents compared to nonpolar solvents. Its limited solubility in aqueous solutions is expected for a molecule of its size and composition. The pyridinyl nitrogen atoms can participate in hydrogen bonding, which contributes to its solubility in protic solvents like methanol and ethanol. The use of co-solvents, such as adding ethanol to aqueous solutions, can significantly enhance the solubility of TPTZ by modifying the overall polarity of the solvent system.[2] When preparing TPTZ solutions, especially for sensitive analytical applications, it is advisable to use an inert gas to purge the solvent to prevent potential oxidative degradation.[2]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2,4,6-Tris(2-pyridyl)-s-triazine - CAS-Number 3682-35-7 - Order from Chemodex [chemodex.com]

- 4. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]

- 5. TPTZ | TargetMol [targetmol.com]

- 6. TPTZ | 3682-35-7 [chemicalbook.com]

- 7. TPTZ CAS#: 3682-35-7 [m.chemicalbook.com]

- 8. 2,4,6-Tri(2-pyridinyl)-1,3,5-triazine | CAS#:3682-35-7 | Chemsrc [chemsrc.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Discovery and Enduring Legacy of TPTZ: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, History, and Application of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) as a Pivotal Reagent in Scientific Research.

Introduction

2,4,6-tris(2-pyridyl)-s-triazine, commonly known by the acronym TPTZ, is a heterocyclic organic compound that has carved a significant niche in analytical chemistry and various other scientific disciplines. First introduced in the mid-20th century, its remarkable ability to form intensely colored complexes with metal ions, most notably iron, has made it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of TPTZ as a reagent, with a particular focus on its application in spectrophotometric analysis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

The first synthesis of 2,4,6-tris(2-pyridyl)-s-triazine was reported in 1959 by F. H. Case and T. Kroft. Their work, published in the Journal of the American Chemical Society, described a novel method for the creation of this and related compounds. The synthesis is achieved through the trimerization of 2-cyanopyridine (B140075). This foundational work laid the groundwork for the subsequent exploration of TPTZ's properties and applications.

Key Properties of TPTZ and its Iron Complex

TPTZ is a white to off-white crystalline powder. Its utility as a reagent stems from its ability to act as a tridentate ligand, forming stable complexes with various metal ions. The most prominent of these is the deep blue-purple complex it forms with ferrous ions (Fe²⁺). This reaction is rapid, sensitive, and forms the basis of its widespread use in iron determination.

Below is a summary of the key quantitative data for TPTZ and its ferrous complex:

| Property | Value | Reference |

| TPTZ (C₁₈H₁₂N₆) | ||

| Molar Mass | 312.34 g/mol | |

| Melting Point | 247-249 °C | |

| Fe(TPTZ)₂²⁺ Complex | ||

| Molar Absorptivity (ε) | ~22,600 L mol⁻¹ cm⁻¹ | Collins et al. (1959) |

| ~22,230 L mol⁻¹ cm⁻¹ | Various Sources | |

| Wavelength of Maximum Absorbance (λmax) | 593 nm | Collins et al. (1959) |

| 595 nm | ChemicalBook | |

| Optimal pH Range for Complex Formation | 3.4 - 5.8 | Collins et al. (1959) |

Experimental Protocols

Synthesis of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ)

Materials:

-

2-cyanopyridine

-

Sodium hydride (or other suitable base)

-

High-boiling point solvent (e.g., xylene, dimethylformamide)

-

Water

Procedure:

-

A solution of 2-cyanopyridine in a dry, high-boiling point solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

A catalytic amount of a strong base, such as sodium hydride, is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude product is precipitated by the addition of a non-solvent, such as water or ethanol.

-

The precipitated solid is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

-

Recrystallization from a solvent such as aqueous ethanol can be performed to obtain purified TPTZ.

Spectrophotometric Determination of Iron using TPTZ

This method is based on the formation of the intensely colored Fe(TPTZ)₂²⁺ complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron in the sample.

Reagents:

-

TPTZ Solution (0.01 M): Dissolve 0.312 g of TPTZ in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.

-

Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used as a reducing agent to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Standard Iron Solution (100 ppm): Dissolve a known mass of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a final concentration of 100 mg/L (ppm) of Fe.

Procedure:

-

To a 10 mL volumetric flask, add a known volume of the sample to be analyzed.

-

Add 1 mL of the hydroxylamine hydrochloride solution and mix well. Allow the solution to stand for 10 minutes to ensure complete reduction of any Fe³⁺.

-

Add 2 mL of the TPTZ solution and 2 mL of the acetate buffer.

-

Dilute the solution to the 10 mL mark with deionized water and mix thoroughly.

-

Allow the color to develop for at least 5 minutes.

-

Measure the absorbance of the solution at 593 nm using a spectrophotometer, with a reagent blank (containing all reagents except the iron sample) used to zero the instrument.

-

The concentration of iron in the sample is determined by comparing the absorbance to a calibration curve prepared using standard iron solutions.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay, developed by Benzie and Strain in 1996, is a widely used method to measure the total antioxidant capacity of a sample.[1] It is based on the reduction of a ferric-TPTZ complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) by antioxidants at low pH.[1]

Reagents:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in deionized water and make up to 1 L.

-

TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.

Procedure:

-

Prepare a series of standard solutions of a known antioxidant, such as Trolox or ascorbic acid.

-

Add a small volume (e.g., 100 µL) of the sample or standard to a test tube.

-

Add a larger volume (e.g., 3 mL) of the freshly prepared FRAP reagent to the test tube.

-

Mix vigorously and incubate at 37°C for a specified time (typically 4-6 minutes).

-

Measure the absorbance of the solution at 593 nm against a reagent blank.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to that of the standards and is typically expressed as Trolox equivalents.

Visualizing Key Processes

To better understand the chemical reactions and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of TPTZ from 2-Cyanopyridine.

Caption: Formation of the Fe(TPTZ)₂²⁺ Complex.

Caption: Workflow for Spectrophotometric Iron Determination.

Broader Applications of TPTZ

While its primary application remains in the determination of iron and antioxidant capacity, the utility of TPTZ extends to other areas of scientific research. Its ability to form colored complexes with other metal ions, such as copper, cobalt, and nickel, has led to its use in environmental monitoring for the detection of these trace metals in water and soil samples.[2] Furthermore, in the field of materials science, TPTZ serves as a versatile ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and sensing.[2]

Conclusion

Since its discovery in 1959, 2,4,6-tris(2-pyridyl)-s-triazine has proven to be a remarkably robust and versatile reagent. Its simple yet effective application in the spectrophotometric determination of iron has made it a staple in analytical laboratories worldwide. The subsequent development of the FRAP assay has further solidified its importance in the field of antioxidant research. As scientific inquiry progresses, the unique chemical properties of TPTZ will likely continue to open new avenues for its application, ensuring its enduring legacy as a key tool in the advancement of science.

References

2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) Powder: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety protocols, handling procedures, and detailed experimental applications for 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ) powder. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, commonly known as TPTZ, is a crystalline powder. Its key properties are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₁₈H₁₂N₆ | [1] |

| Molecular Weight | 312.34 g/mol | [2][3] |

| Appearance | White to off-white or yellow crystalline powder | [4][5] |

| Melting Point | 248 - 252 °C (478.4 - 485.6 °F) | [6] |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and dimethylformamide (DMF) | [6][7] |

| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place | [4][8] |

Hazard Identification and Safety Precautions

TPTZ is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are outlined in the Globally Harmonized System (GHS) classifications.

| Hazard Class | GHS Classification | Citations |

| Acute Toxicity, Oral | Category 3: Toxic if swallowed | [1][9] |

| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin | [1][9] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [1][6] |

| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | [1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | [1][6] |

Personal Protective Equipment (PPE)

To mitigate the risks associated with TPTZ, the following PPE is mandatory when handling the powder.

-

Eye Protection : Chemical safety goggles or a face shield.[1]

-

Hand Protection : Wear protective gloves, such as nitrile rubber.[2]

-

Skin and Body Protection : A lab coat or other suitable protective clothing should be worn.[1]

-

Respiratory Protection : In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.[1]

Engineering Controls

Work with TPTZ powder should be conducted in a well-ventilated area.[1] A chemical fume hood is recommended, especially when generating dust.[2] Ensure that an eyewash station and safety shower are readily accessible.[10]

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical for maintaining a safe laboratory environment.

Safe Handling

-

Avoid all personal contact, including inhalation of dust.[2]

-

Do not get in eyes, on skin, or on clothing.[10]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where TPTZ is handled or stored.[9]

Storage Requirements

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong acids and strong oxidizing agents.[1][4]

Spill and Disposal Procedures

-

Minor Spills : For small spills, sweep up the powder, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

-

Major Spills : In the event of a large spill, evacuate the area and alert emergency responders.[2]

-

Disposal : All waste must be handled in accordance with local, state, and federal regulations.[2]

First Aid Measures

In case of exposure to TPTZ, follow these first aid guidelines:

| Exposure Route | First Aid Procedure | Citations |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. | [1][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][3] |

Experimental Applications: Ferric Reducing Antioxidant Power (FRAP) Assay

TPTZ is a key reagent in the FRAP assay, a common method for determining the total antioxidant capacity of a sample. The assay measures the reduction of the ferric-TPTZ (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by antioxidants at a low pH. This reduction results in a blue-colored complex that can be quantified by measuring its absorbance at 593 nm.[2]

Logical Workflow for the FRAP Assay

The following diagram illustrates the logical steps involved in performing a FRAP assay.

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol for the FRAP Assay

This protocol provides a step-by-step methodology for conducting the FRAP assay.

1. Reagent Preparation [6]

-

Acetate (B1210297) Buffer (300 mM, pH 3.6) : Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of distilled water. Add 16 mL of glacial acetic acid. Adjust the pH to 3.6 if necessary and bring the final volume to 1 L with distilled water.

-

TPTZ Solution (10 mM) : Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM) : Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Working Reagent : Prepare fresh before use by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (e.g., 100 mL of acetate buffer + 10 mL of TPTZ solution + 10 mL of FeCl₃ solution). Warm the working reagent to 37°C before use.

2. Standard Curve Preparation [6]

-

Prepare a series of standard solutions of an antioxidant such as Trolox or ascorbic acid in distilled water. Recommended concentrations are 100, 200, 400, 600, 800, and 1000 µM.

-

Add 2.85 mL of the FRAP working reagent to a test tube or cuvette.

-

Add 150 µL of the sample or a standard solution to the reagent.

-

Mix well and incubate at 37°C for 4-6 minutes.

-

Measure the absorbance at 593 nm against a reagent blank (FRAP reagent + distilled water).

4. Calculation of Results [6]

-

Plot the absorbance of the standard solutions against their concentrations to generate a standard curve.

-

Determine the antioxidant capacity of the samples by comparing their absorbance to the standard curve.

-

Results are typically expressed as µM Trolox equivalents (TE) or ascorbic acid equivalents.

Signaling Pathways and Cellular Applications

While TPTZ is a well-established reagent for quantifying iron and antioxidant capacity, its direct involvement as a modulator in specific biological signaling pathways is not well-documented in current scientific literature. Its primary application in a cellular context is for the measurement of ferric reducing ability in biological samples such as plasma, serum, and cell lysates.[2] The utility of TPTZ in drug development and research is primarily as an analytical tool rather than a therapeutic agent that targets signaling cascades.

Logical Relationships in Safety Handling

The following diagram illustrates the logical flow of actions to ensure the safe handling of TPTZ powder.

Caption: Logical workflow for the safe handling of TPTZ powder.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Ferric Reducing Antioxidant Power (FRAP) Assay Kit – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]

- 3. ultimatetreat.com.au [ultimatetreat.com.au]

- 4. images.hach.com [images.hach.com]

- 5. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]

- 6. detailed protocol for FRAP assay | Filo [askfilo.com]

- 7. scribd.com [scribd.com]

- 8. lovibond.com [lovibond.com]

- 9. researchgate.net [researchgate.net]

- 10. lovibond.com [lovibond.com]

An In-depth Technical Guide to 2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Tri-2-pyridinyl-1,3,5-triazine, commonly known as TPTZ. It covers its fundamental properties, various synonyms, key applications in research and drug development, and detailed experimental protocols.

Core Concepts and Synonyms

This compound is a heterocyclic organic compound widely recognized for its strong chelating affinity, particularly for iron(II) ions.[1][2][3] This property makes it an invaluable reagent in various analytical and research applications. It is a tridentate ligand, meaning it binds to a central metal ion at three points through the nitrogen atoms in its pyridyl rings, forming a stable coordination complex.[1]

The compound is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for comprehensive literature searches and clear communication.

| Common Name | Systematic Name | Other Names & Identifiers |

| TPTZ | This compound | 2,4,6-Tris(2-pyridyl)-s-triazine, 2,4,6-Tri(2-pyridyl)-s-triazine, 2,4,6-Tripyridyl-1,3,5-triazine, TPTZ (iron reagent), CAS: 3682-35-7 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of TPTZ is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₆ | [4] |

| Molecular Weight | 312.33 g/mol | [4] |

| Appearance | White to light yellow or light beige crystalline powder | [5][6] |

| Melting Point | 247-249 °C | [7] |

| Boiling Point | ~618.9 °C at 760 mmHg | [8] |

| Density | ~1.276 g/cm³ | [8] |

| Solubility | Soluble in methanol (B129727) (100 mg/mL), ethanol (B145695) (~20 mg/mL), DMSO (~10 mg/mL), and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers. | [4][7][9] |

| UV-Vis Absorption (λmax) | 245 nm, 284 nm | [4][9] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). For short-term use, store at 4°C. Protect from light. | [4][10] |

Applications in Research and Drug Development

TPTZ's unique chemical properties lend it to a variety of applications, particularly in the fields of analytical chemistry, antioxidant research, and materials science.

Spectrophotometric Determination of Iron

The most prominent application of TPTZ is in the colorimetric determination of iron.[2][3] TPTZ reacts specifically with ferrous ions (Fe²⁺) to form a stable, intensely blue-colored complex, [Fe(TPTZ)₂]²⁺.[2] The intensity of the color, which can be measured spectrophotometrically at approximately 593-595 nm, is directly proportional to the concentration of iron(II) in the sample.[1][8] This method is highly sensitive and is widely used in clinical diagnostics, environmental monitoring, and materials analysis.[11] For the determination of total iron, a reducing agent is first added to convert any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

TPTZ is a key reagent in the Ferric Reducing Antioxidant Power (FRAP) assay, a widely used method for measuring the total antioxidant capacity of a sample.[7][12] The assay is based on the ability of antioxidants to reduce the ferric-TPTZ (Fe³⁺-TPTZ) complex to the ferrous-TPTZ (Fe²⁺-TPTZ) form at a low pH.[12] The resulting blue color is measured spectrophotometrically, and the antioxidant capacity is quantified by comparing the absorbance change to that of a known standard, such as Trolox or ascorbic acid.[4]

Pharmaceutical Analysis

TPTZ-based spectrophotometric methods have been developed for the quantification of various pharmaceutical compounds.[13] For instance, it can be used to determine the amount of acetaminophen (B1664979) in serum and pharmaceutical formulations.[14] The principle often involves the drug reducing Fe(III) to Fe(II), which then forms the colored complex with TPTZ.[8] This approach has also been applied to the estimation of other drugs like ethacridine (B1671378) lactate (B86563) and N-acetyl-L-cysteine.[13]

Coordination Chemistry and Materials Science

As a multidentate ligand, TPTZ is utilized in coordination chemistry to form complexes with various metal ions, not just iron.[10][11][15] These complexes can exhibit interesting photophysical and magnetic properties, leading to applications in the development of chemosensors, luminescent materials, and optoelectronic devices.[11][16] TPTZ can also act as a building block for coordination polymers and metal-organic frameworks (MOFs).[11]

Experimental Protocols

Protocol 1: Determination of Total Iron in an Aqueous Sample

Principle: This protocol describes the spectrophotometric determination of total iron. A reducing agent is used to convert all iron to the ferrous (Fe²⁺) state, which then reacts with TPTZ to form a blue complex. The absorbance of this complex is measured at 593 nm.

Materials:

-

TPTZ solution (e.g., 0.001 M in 0.001 M HCl)

-

Hydroxylammonium chloride solution (10% w/v)

-

Sodium acetate (B1210297) buffer (e.g., 2 M, pH ~4.5)

-

Iron standard solution (e.g., 1000 mg/L Fe)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Pipette a known volume of the iron-containing sample into a volumetric flask.

-

Reduction of Fe³⁺: Add 1.0 mL of 10% hydroxylammonium chloride solution to the flask and mix. This reduces any ferric iron to ferrous iron.

-

Complex Formation: Add an excess of the TPTZ solution (e.g., 5.0 mL of 0.001 M TPTZ).

-

pH Adjustment: Add 5.0 mL of sodium acetate buffer to maintain the optimal pH for complex formation.

-